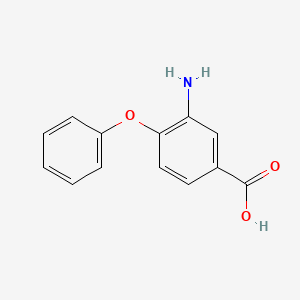

3-Amino-4-phenoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCRLBBRTVEVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608095 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37531-32-1 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 3-Amino-4-phenoxybenzoic Acid

This guide details the synthesis of 3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) , a critical intermediate in the development of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and loop diuretics (e.g., Bumetanide).

Executive Summary

-

Molecular Formula: C₁₃H₁₁NO₃

-

Primary Application: Scaffold for kinase inhibitors (BTK) and pharmaceutical impurities analysis.

-

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction.

Retrosynthetic Analysis

The most robust pathway avoids the regioselectivity issues inherent in nitrating the diphenyl ether core. Instead, we utilize the activating nature of the nitro group in 4-chloro-3-nitrobenzoic acid to facilitate a clean S_NAr reaction.

Figure 1: Retrosynthetic disconnection showing the strategic bond breakage at the ether linkage and nitro group.

Detailed Synthesis Protocol

Route A: The "Pharma-Grade" S_NAr Pathway (Recommended)

This route is preferred for its high regioselectivity and scalability. It avoids the formation of the 2-nitro isomer common in direct nitration methods.

Step 1: Etherification (S_NAr)

Reaction: 4-Chloro-3-nitrobenzoic acid + Phenol → 3-Nitro-4-phenoxybenzoic acid

-

Rationale: The nitro group at the ortho position to the chlorine atom strongly activates the ring for nucleophilic attack by the phenoxide ion via a Meisenheimer complex intermediate.

-

Reagents:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)[11]

-

Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) or KOH (3.0 eq)

-

Solvent: DMF (Dimethylformamide) or DMSO. Water is possible but requires higher temperatures (autoclave conditions).

-

-

Protocol:

-

Charge a reaction vessel with DMF (10 volumes) and Phenol (1.2 eq) .

-

Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.

-

Add 4-Chloro-3-nitrobenzoic acid (1.0 eq) portion-wise.

-

Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC (Target: <1% starting material).

-

Workup: Cool to room temperature. Pour the mixture into Ice Water (20 volumes) .

-

Acidify to pH 2–3 with HCl (6M) . The product will precipitate as a yellow solid.

-

Filter, wash with water, and dry.

-

-

Critical Control Point: Ensure the reaction remains basic throughout to prevent protonation of the phenoxide, which would halt the reaction.

Step 2: Nitro Reduction

Reaction: 3-Nitro-4-phenoxybenzoic acid → this compound

-

Rationale: Catalytic hydrogenation is the cleanest method, yielding water as the only byproduct. Chemical reduction (Fe/HCl) is a viable alternative if avoiding heavy metals is required.

-

Reagents:

-

3-Nitro-4-phenoxybenzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

-

Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)

-

Solvent: Methanol or Ethanol.

-

-

Protocol:

-

Dissolve the nitro intermediate in Methanol (10 volumes) .

-

Add 10% Pd/C catalyst (5 wt% relative to substrate) under an inert nitrogen atmosphere (Safety: Pyrophoric catalyst).

-

Purge the vessel with Hydrogen gas. Maintain H₂ pressure (1–3 atm) at room temperature to 50°C.

-

Stir until hydrogen uptake ceases (typically 2–4 hours).

-

Workup: Filter the catalyst through a Celite pad.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purification: Recrystallize from Ethanol/Water or precipitate via acid-base manipulation (dissolve in dilute NaOH, filter, precipitate with dilute Acetic Acid to pH 5–6).

-

Process Optimization & Troubleshooting

Impurity Profile

| Impurity | Origin | Remediation |

| 4-Phenoxybenzoic acid | Over-reduction (de-amination) or starting material impurity | Control Hydrogenation time; use milder reductant (SnCl₂).[6] |

| 4-Hydroxy-3-nitrobenzoic acid | Hydrolysis of Cl instead of Phenoxy substitution | Ensure anhydrous conditions in Step 1 if using strong bases like NaH; less critical with K₂CO₃. |

| Unreacted Phenol | Excess reagent | Wash crude Step 1 solid with dilute NaOH before acidification. |

Visual Workflow

Figure 2: Process flow diagram for the synthesis of CAS 37531-32-1.

Analytical Characterization

-

Appearance: Off-white to light brown powder.

-

Melting Point: ~184–188°C (Decomposes).

-

¹H NMR (DMSO-d₆):

-

δ 12.5 (s, 1H, COOH)

-

δ 7.3–7.4 (m, 2H, Phenoxy meta)

-

δ 7.1 (m, 1H, Phenoxy para)

-

δ 6.8–7.0 (m, 3H, Phenoxy ortho + Benzoic H5)

-

δ 7.4 (d, 1H, Benzoic H2 - meta to COOH, ortho to NH2)

-

δ 7.1 (dd, 1H, Benzoic H6)

-

δ 5.2 (br s, 2H, NH₂). (Note: Shifts are approximate and solvent-dependent).

-

References

-

Preparation method of 3-amino-4-hydroxybenzoic acid. (Relevant S_NAr/Reduction methodology on 4-chloro-3-nitrobenzoic acid core). Google Patents. CN105237423A. Link

-

Synthesis of 3-Nitro-4-phenoxybenzoic acid. (Specific protocol for fluoro-analog S_NAr). World Intellectual Property Organization. WO2013059648A1. Link

-

This compound (CAS 37531-32-1) Product Data. Axios Research. Catalogue #: AR-B06707.[7] Link

-

4-Chloro-3-nitrobenzoic acid (CAS 96-99-1) Reactivity Profile. PubChem. Link

Sources

- 1. 51068-58-7,1-(azepan-1-yl)-2-hydroxyethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1221722-27-5,5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 75095-82-8,1-(3-methylphenyl)cyclopentan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]

- 6. 19792-52-0,2-Amino-2-ethyl-1-butanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. This compound - CAS - 37531-32-1 | Axios Research [axios-research.com]

- 8. 1571-65-9|3-Amino-4-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. 37531-32-1 this compound AKSci 4804AB [aksci.com]

- 10. 37531-32-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. lookchem.com [lookchem.com]

Technical Monograph: 3-Amino-4-phenoxybenzoic Acid

Advanced Scaffold for Medicinal Chemistry & Drug Development

Executive Summary

3-Amino-4-phenoxybenzoic acid (CAS: 37531-32-1) is a bifunctional aromatic building block critical to the synthesis of bioactive small molecules, particularly in the development of loop diuretics (e.g., Bumetanide analogs) and kinase inhibitors targeting the phenoxyphenyl pharmacophore.[1][2] Characterized by an electron-rich aniline moiety adjacent to a bulky phenoxy group, this scaffold offers unique steric and electronic properties that facilitate high-affinity binding in hydrophobic protein pockets.[3]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and experimental protocols for its application in high-throughput medicinal chemistry.[3]

Physicochemical Profile

The unique substitution pattern of this compound—combining a hydrogen-bond donor (amine), a hydrogen-bond acceptor (ether), and an ionizable headgroup (carboxylic acid)—makes it a versatile intermediate.

| Property | Data |

| CAS Number | 37531-32-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Base) | ~3.5 (Aniline nitrogen, estimated) |

| Melting Point | 188–190 °C (Decomposes) |

| Storage | Inert atmosphere, 2–8°C, protect from light |

Synthetic Pathways & Manufacturing Logic

The synthesis of this compound generally follows two primary strategies. The choice of route depends on the availability of starting materials and the need for regiochemical control.[3]

Strategy A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to higher regioselectivity.[3] It begins with 4-chloro-3-nitrobenzoic acid, where the highly electron-deficient ring facilitates the displacement of the chloride by a phenoxide ion.

Strategy B: Direct Nitration

Direct nitration of 4-phenoxybenzoic acid is possible but often yields a mixture of isomers (ortho- vs. meta-nitro substitution relative to the phenoxy group), requiring tedious purification.

Mechanistic Workflow (Strategy A)

The following diagram illustrates the optimal synthetic workflow, highlighting the critical reduction step from the nitro-intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate (3-Nitro-4-phenoxybenzoic acid)

-

Rationale: Using potassium hydroxide generates the potassium phenoxide in situ, which is a potent nucleophile for the

reaction on the electron-poor 4-chloro-3-nitrobenzoic acid ring. -

Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Phenol (1.2 eq), KOH (2.5 eq), DMF (Solvent).[3]

-

Procedure:

-

Dissolve phenol (1.2 eq) and KOH (2.5 eq) in DMF under nitrogen. Stir at room temperature for 30 mins to form the phenoxide.

-

Add 4-chloro-3-nitrobenzoic acid (1.0 eq) slowly to the mixture.

-

Heat the reaction mass to 120°C and stir for 6–8 hours. Monitor by HPLC.

-

Cool to room temperature and pour into ice-cold 1N HCl.

-

Filter the precipitated yellow solid, wash with water, and dry.[3]

-

Protocol 2: Reduction to this compound[4]

-

Rationale: Catalytic hydrogenation is the cleanest method, avoiding iron sludge waste.[3] However, for labs without hydrogenators, the Iron/Ammonium Chloride method is a robust alternative.[3]

-

Reagents: 3-Nitro-4-phenoxybenzoic acid (10 g), 10% Pd/C (0.5 g), Methanol (100 mL), Hydrogen gas (Balloon or 30 psi).

-

Procedure:

-

Dissolution: Dissolve 10 g of the nitro-intermediate in 100 mL of methanol. Ensure complete solubility (sonicate if necessary).[3]

-

Catalyst Addition: Under an argon blanket, carefully add 0.5 g of 10% Pd/C. Caution: Dry Pd/C is pyrophoric.[3]

-

Hydrogenation: Purge the vessel with hydrogen gas three times. Stir vigorously under hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine) under UV.[3]

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine. Recrystallize from Ethanol/Water if high purity (>98%) is required.[3]

-

Applications in Drug Design

This scaffold acts as a "privileged structure" in medicinal chemistry.[3] The 3-amino group serves as a versatile handle for constructing heterocycles or forming amide bonds, while the phenoxy group provides hydrophobic bulk often required for occupancy of kinase back-pockets.[3]

Case Study: Bumetanide & Loop Diuretics

While Bumetanide contains a sulfamoyl group at position 5, the core chemistry of the 3-amino-4-phenoxy motif is identical. The amine at position 3 is often alkylated (e.g., with a butyl group) to modulate potency.[3]

Derivatization Logic

The following decision tree guides the modification of this scaffold for library generation.

Quality Control & Safety

Impurity Profile

When sourcing or synthesizing this material, three critical impurities must be monitored:

-

4-Phenoxybenzoic acid: Result of incomplete nitration (if using Strategy B) or de-amination (rare).[3]

-

3-Nitro-4-phenoxybenzoic acid: Unreacted intermediate from the reduction step.[3] Limit: <0.1% due to potential genotoxicity of nitro-aromatics.

-

Phenol: Residual reagent from the

step.[3]

Handling Precautions[2]

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

-

Stability: The amine is susceptible to oxidation upon prolonged exposure to air.[3] Store under nitrogen.

-

PPE: Use nitrile gloves and safety goggles.[3] Avoid dust inhalation; the compound is a potent respiratory irritant.[3]

References

-

Axios Research. (2023). Certificate of Analysis: this compound (CAS 37531-32-1).[1][5][6][7][8] Link

-

Feit, P. W. (1971).[3] Aminobenzoic acid diuretics.[2][3] 2. 3-Amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432-439.[3] (Foundational chemistry for the 3-amino-4-phenoxy scaffold).

-

Nielsen, O. B., et al. (1973).[3] Sulfamoylbenzoic acid derivatives.[2][3][9][10] V. 3-Alkoxy-4-phenoxy-5-sulfamoylbenzoic acids. Journal of Medicinal Chemistry. Link

-

BenchChem. (2024).[2][3] Synthesis Protocols for 4-Sulfamoylbenzoic Acid Derivatives. Link[3]

-

European Patent Office. (1986).[3] Preparation of 3-amino-4-hydroxybenzoic acids and related phenoxy derivatives. EP0206635A1.[3] Link[3]

Sources

- 1. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]

- 5. This compound - CAS - 37531-32-1 | Axios Research [axios-research.com]

- 6. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 7. 37531-32-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 37531-32-1 this compound AKSci 4804AB [aksci.com]

- 9. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]

- 10. 4-Sulfamoylbutanoic Acid|CAS 175476-52-5 [benchchem.com]

Spectroscopic Profiling of 3-Amino-4-phenoxybenzoic Acid: A Critical Analytical Guide

The following technical guide details the spectroscopic profiling of 3-Amino-4-phenoxybenzoic acid , a critical scaffold in the synthesis of small-molecule kinase inhibitors (including BTK inhibitors like Ibrutinib analogs).

Executive Summary

This compound (CAS 37531-32-1) represents a high-value intermediate in the development of phenoxyphenyl-based kinase inhibitors. Its structural duality—combining a nucleophilic aniline moiety with an electrophilic carboxylic acid—makes it a versatile building block but also presents specific analytical challenges regarding solubility, zwitterionic behavior, and regiochemical assignment.

This guide provides a definitive spectroscopic framework for identifying, characterizing, and validating this compound, distinguishing it from its metabolic precursors (e.g., 4-phenoxybenzoic acid) and potential degradation products.

Molecular Architecture & Theoretical Basis

To interpret the spectra accurately, one must first understand the electronic environment of the molecule. The structure consists of a central benzoic acid ring substituted at the 3-position with an amino group and at the 4-position with a phenoxy ether.

-

Electronic Push-Pull: The 1-COOH group is electron-withdrawing (deshielding), while the 3-NH

and 4-OPh groups are electron-donating (shielding). -

Steric Environment: The orthogonality of the phenoxy ring relative to the benzoic acid plane (to minimize steric clash with the 3-amino group) influences the chemical shifts of the ether linkage.

-

Resonance Effects: The 3-amino group strongly shields the para position (C6) and ortho position (C2), creating a distinct NMR pattern compared to the unsubstituted 4-phenoxybenzoic acid.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for anticipating impurities. The standard route involves the nitration of 4-phenoxybenzoic acid followed by reduction.

Figure 1: Synthetic pathway showing the origin of the nitro-impurity, which must be monitored via UV-Vis and HPLC.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR Assignment (400 MHz, DMSO-

)

The aromatic region exhibits a characteristic ABC pattern for the central ring and a multiplet for the phenoxy ring.

| Position | Shift ( | Multiplicity | Structural Logic | |

| COOH | 12.0 - 13.0 | Broad Singlet | - | Carboxylic acid proton (exchangeable). |

| H-2 | 7.35 - 7.45 | Doublet (d) | Diagnostic Peak. Ortho to COOH, but shielded by adjacent NH | |

| H-6 | 7.15 - 7.25 | dd | Ortho to COOH, but strongly shielded by the para NH | |

| Phenoxy | 7.30 - 7.45 | Multiplet | - | Overlapping signals from the unsubstituted phenyl ring (meta/ortho/para protons). |

| H-5 | 6.70 - 6.85 | Doublet (d) | Most Upfield Aromatic. Ortho to the ether oxygen and meta to the amino group. | |

| NH | 5.00 - 5.50 | Broad Singlet | - | Amino protons. Chemical shift is highly concentration/pH dependent. |

Key Differentiation:

-

vs. 4-Phenoxybenzoic acid: The starting material lacks the H-2/H-6 upfield shift caused by the amino group. In the starting material, H-2/H-6 appear downfield at ~7.9–8.0 ppm.

-

vs. 3-Nitro intermediate: The nitro group is strongly deshielding. If H-2 appears >8.2 ppm, significant nitro impurity is present.

Infrared Spectroscopy (FT-IR)

IR is a rapid pass/fail identity test. The presence of the amino group provides distinct bands absent in the starting material.

-

N-H Stretching: Doublet at 3350 cm

(asymmetric) and 3450 cm -

O-H Stretching (Acid): Broad band spanning 2500–3000 cm

. -

C=O Stretching (Acid): Strong, sharp peak at 1670–1690 cm

. Lower than typical esters due to conjugation and hydrogen bonding. -

C-O-C Stretching (Ether): Strong band at 1230–1250 cm

.

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+) is recommended due to the basic amino moiety.

-

Molecular Ion:

Da. -

Fragmentation Pattern (MS/MS):

-

Precursor:

230 -

Loss of H

O/CO: Characteristic of benzoic acids. -

Cleavage of Ether: Loss of the phenoxy group (

, -93 Da) generates a fragment at -

Loss of COOH: Decarboxylation yields

184 (3-amino-4-phenoxyphenyl cation).

-

Analytical Workflow Protocol

This protocol serves as a standard operating procedure (SOP) for purity assessment.

Step 1: Sample Preparation

-

Weigh 10 mg of the solid sample.

-

Dissolve in 0.7 mL DMSO-

(for NMR) or 1 mL Acetonitrile:Water (50:50) (for HPLC/MS). -

Critical: Ensure complete dissolution. If the solution is cloudy, sonicate for 2 minutes.

Step 2: HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine sensitivity).

-

Retention Logic:

-

This compound (Polar amine + acid) elutes earlier than 4-phenoxybenzoic acid (Less polar).

-

3-Nitro-4-phenoxybenzoic acid elutes later than the amino product but earlier than the starting material.

-

Step 3: Data Interpretation Decision Tree

Figure 2: Logic flow for confirming the identity of this compound.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37531-32-1, this compound. Retrieved from [Link]

- Synthesis & Intermediates (Ibrutinib Context): Patentscope. (2014). Process for the preparation of Ibrutinib and intermediates thereof (WO2014088178).

-

Analogous Spectral Data: SpectraBase. (n.d.). 3-Amino-4-hydroxybenzoic acid Proton NMR. Retrieved from [Link]

-

General Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Technical Guide: Solubility and Stability of 3-Amino-4-phenoxybenzoic Acid

[1]

Executive Summary

3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors such as Ibrutinib .[1][2] Its structure comprises a benzoic acid core, a phenoxy ether moiety at the para position, and a primary amine at the meta position.[3]

This guide addresses the specific challenges researchers face regarding its amphoteric solubility profile and oxidative instability . Unlike simple benzoic acids, the presence of the amino group creates a zwitterionic potential that complicates dissolution at neutral pH.[1][3] Furthermore, the electron-rich aniline moiety makes the compound susceptible to rapid oxidation and photodegradation if not handled under controlled conditions.[1][3]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 37531-32-1 (Note: distinct from 4-phenoxybenzoic acid precursors) |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Off-white to pale beige powder (darkens upon oxidation) |

| pKa (Acid) | ~4.0 – 4.2 (Carboxylic acid) |

| pKa (Base) | ~3.5 – 4.0 (Anilinium ion) |

| LogP | ~2.8 (Predicted) – Lipophilic due to diphenyl ether backbone |

Structural Insight

The molecule possesses two ionizable groups with opposing characteristics:

-

Carboxylic Acid (-COOH): Ionizes to -COO⁻ at basic pH.[1][3]

-

Primary Amine (-NH₂): Protonates to -NH₃⁺ at acidic pH.[1][3]

Implication: The compound exhibits a "U-shaped" solubility curve.[1][3] It is soluble in distinct acidic and basic regions but displays minimum solubility near its isoelectric point (pI), where the net charge is zero, leading to aggregation and precipitation in aqueous media.[3]

Solubility Landscape

Solvent Compatibility Table[1][3]

| Solvent System | Solubility Rating | Comments |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions.[1][3] |

| DMF | High (>50 mg/mL) | Good alternative to DMSO for synthesis.[1][3] |

| Methanol/Ethanol | Moderate | Soluble, but concentration-dependent.[1][3] Heating may be required.[1][3] |

| Water (pH 7) | Very Low | Insoluble due to lipophilicity and lack of net charge.[1][3] |

| 0.1 M NaOH | High | Forms the soluble sodium carboxylate salt.[1][3] |

| 0.1 M HCl | High | Forms the soluble hydrochloride salt.[1][3] |

| Dichloromethane | Low to Moderate | Soluble, but less effective than polar aprotic solvents.[1][3] |

Dissolution Protocol (Self-Validating)

Do not attempt to dissolve this compound in neutral water or unbuffered saline.[1]

Step-by-Step Procedure for Aqueous Stock:

-

Weighing: Weigh the target amount of this compound.

-

Initial Wetting: Add a small volume of DMSO (5-10% of final volume) to wet the hydrophobic powder.[1][3]

-

Acid/Base Adjustment (Choose One):

-

Dilution: Slowly add water/buffer to the desired volume while vortexing.

-

Validation: If the solution becomes cloudy (Tyndall effect), the pH has drifted towards the isoelectric point (approx pH 4-5).[1][3] Adjust pH immediately to clarify.[1][3]

Solubility Decision Logic (Visualization)

Caption: Solubility decision tree highlighting the critical pH-dependent solubility windows and the risk of precipitation at neutral pH.[1]

Stability & Degradation Mechanisms[1]

Primary Degradation Pathways

The stability of this compound is compromised by two main factors:

-

Oxidation (N-Oxidation/Dimerization): The primary amine is electron-rich.[1][3] Exposure to air (oxygen) leads to the formation of N-oxides or azo-dimers, typically observed as a color change from off-white to brown/pink.[1]

-

Photolysis: Aniline derivatives are photosensitive.[1][3] UV light accelerates oxidative coupling.[1][3]

Thermal Stability[1][3]

-

Solid State: Generally stable up to its melting point (approx 140-150°C, though specific polymorphs vary).[1][3]

-

Melt: Risk of decarboxylation exists at temperatures exceeding 160°C, especially in the presence of metal catalysts (e.g., Copper used in Ullmann coupling during Ibrutinib synthesis).[3]

Degradation Workflow (Visualization)

Caption: Major degradation pathways.[1] Oxidation and photolysis lead to colored impurities, while high heat causes decarboxylation.

Analytical Methods (HPLC)[1][10][11][12]

To quantify stability or purity, the following HPLC method is recommended. It utilizes an acidic mobile phase to ensure the amine is protonated and the carboxylic acid is suppressed, resulting in a sharp peak shape.[1][3]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl) |

| Retention | Elutes after simple benzoic acids due to the lipophilic phenoxy group. |

Handling and Storage Protocols

To maintain the integrity of this compound (CAS 37531-32-1), the following protocols are mandatory:

-

Storage:

-

Handling:

-

Inert Atmosphere: When preparing large stock solutions, sparge solvents with Nitrogen or Argon to remove dissolved oxygen.[1][3]

-

Fresh Preparation: Aqueous solutions (salts) should be prepared fresh daily.[1][3] Do not store aqueous solutions for >24 hours even at 4°C due to hydrolysis/oxidation risks.[1][3]

-

-

Safety:

References

-

Axios Research. (n.d.).[1][3] this compound Product Data (CAS 37531-32-1).[1][2][3][6][7][8] Retrieved from [1]

-

AK Scientific. (n.d.).[1][3] this compound MSDS and Properties. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for Ibrutinib Intermediates. (General reference for aminobenzoic acid properties). Retrieved from [1]

-

European Patent Office. (2016).[1][3] Method for Preparing Ibrutinib (EP 3257855 A1). (describes the usage and synthesis conditions of the intermediate). Retrieved from

Sources

- 1. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 37531-32-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. This compound - CAS - 37531-32-1 | Axios Research [axios-research.com]

- 8. 37531-32-1 this compound AKSci 4804AB [aksci.com]

Technical Guide: Discovery and Isolation of 3-Amino-4-phenoxybenzoic Acid

[1][2]

CAS Registry Number: 37531-32-1 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol [1][2][3]

Executive Summary & Strategic Importance

3-Amino-4-phenoxybenzoic acid is a critical aromatic building block in medicinal chemistry, serving as a primary intermediate in the synthesis of loop diuretics (specifically Bumetanide ) and an emerging scaffold for type II kinase inhibitors.[1][2] Its structural core—a benzoic acid moiety functionalized with an ether-linked phenyl group and an ortho-amine—provides a versatile handle for heterocycle formation (e.g., quinazolines, benzimidazoles) or sulfonamide derivatization.[1][2]

In drug development, the isolation of this compound is often twofold:

-

As a Key Intermediate: It is the direct precursor to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (the Bumetanide scaffold).[1][2]

-

As a Critical Impurity: It is identified as Bumetanide Impurity 43 , requiring strict control and quantification in API manufacturing.[1][2]

This guide details a scalable, high-purity synthesis and isolation protocol, emphasizing process safety and impurity purging strategies suitable for pharmaceutical applications.[1][2]

Retrosynthetic Analysis & Pathway Design[1][2]

The most robust route to this compound avoids the use of expensive palladium coupling (Buchwald-Hartwig) by leveraging the inherent reactivity of nitro-activated aryl halides.[1][2]

-

Disconnection: The C-O ether bond is formed first, utilizing the electron-withdrawing effect of the nitro group to facilitate Nucleophilic Aromatic Substitution (SNAr).[1][2]

-

Starting Materials: 4-Chloro-3-nitrobenzoic acid (commercially available, low cost) and Phenol.[1][2]

Synthesis Pathway (Graphviz Visualization)[1][2][4]

Figure 1: Two-step synthesis pathway leveraging nucleophilic aromatic substitution followed by catalytic hydrogenation.[1][2][4][5][6][7][8]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-phenoxybenzoic Acid

This step utilizes water as a "green" solvent, exploiting the solubility of the carboxylate salt at elevated temperatures.[1][2]

Reagents:

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq) or NaOH

-

Water (10 volumes)

Protocol:

-

Charge: To a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (e.g., 50.0 g) and water (500 mL).

-

Neutralization: Slowly add NaHCO₃ (52.0 g) in portions to avoid excessive foaming. Stir until a clear solution is obtained (formation of sodium carboxylate).

-

Addition: Add phenol (35.0 g).

-

Reaction: Heat the mixture to 85–90°C . Maintain this temperature for 6–8 hours.

-

Monitoring: Monitor by HPLC. The starting material peak should disappear (<1%).[2]

-

Workup (Impurity Purge):

-

Isolation: Acidify the aqueous layer to pH 1–2 using concentrated HCl. The product will precipitate as a solid.[1][2]

-

Filtration: Filter the solid, wash with water (3 x 100 mL), and dry in a vacuum oven at 50°C.

Yield: ~90-95% Appearance: Yellow to off-white solid.[1][2]

Step 2: Reduction to this compound

Catalytic hydrogenation is preferred for pharmaceutical purity, avoiding metal waste (Fe/Sn) associated with chemical reductions.[1][2]

Reagents:

Protocol:

-

Dissolution: Dissolve 3-nitro-4-phenoxybenzoic acid (40.0 g) in Methanol (400 mL).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (2.0 g).[1][2] Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1][2]

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1][2] Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature.

-

Completion: Reaction is typically complete within 4–6 hours. Monitor by TLC or HPLC for the disappearance of the nitro compound.[1][2]

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1][2]

-

Concentration: Concentrate the filtrate under reduced pressure to approximately 20% volume.

-

Crystallization: Add Water to the methanolic concentrate to induce crystallization. Cool to 0–5°C.[1][2]

-

Final Isolation: Filter the precipitate, wash with cold water/methanol (9:1), and dry.

Isolation & Purification Logic (Self-Validating System)

The following workflow ensures that common impurities (unreacted phenol, inorganic salts, and partially reduced azo-intermediates) are systematically removed.

Figure 2: Purification logic flow emphasizing the removal of phenolic impurities via phase extraction before acidification.

Analytical Characterization

To validate the identity and purity of the isolated compound, the following data specifications should be met.

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | Off-white to beige solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Mass Spectrometry | [M+H]⁺ = 230.24 m/z | LC-MS (ESI+) |

| Solubility | DMSO, Methanol, Alkaline Water | Visual |

| Melting Point | > 200°C (Dec. varies by polymorph) | Capillary Method |

Spectral Validation (Expected Signals)

1H NMR (400 MHz, DMSO-d6):

-

δ 7.4 - 7.1 ppm (m, 5H): Phenoxy aromatic ring protons.[1][2]

-

δ 7.3 ppm (d, 1H): Proton at position 2 (ortho to amino and acid).[1][2]

-

δ 6.8 ppm (d, 1H): Proton at position 5 (ortho to ether linkage).[1][2]

-

δ 5.2 ppm (bs, 2H): Amino group protons (-NH₂).[1][2] Note: Chemical shift varies with concentration and water content.[1][2]

References

-

Preparation of 2,3,5-trisubstituted aryl and heteroaryl amino derivatives. Source: Google Patents (WO2013059648A1).[1][2] Relevance: Provides the specific protocol for the SNAr reaction of 3-nitro-4-fluoro/chlorobenzoic acid with phenol. URL:

-

Synthesis method of diuretic drug bumetanide (CN86108913A). Source: Google Patents.[1][2] Relevance: Details the industrial route for the nitro-phenoxy intermediate and subsequent reduction strategies. URL:

-

This compound (CAS 37531-32-1) Product Entry. Source: BenchChem / PubChem.[1][2] Relevance: Confirms CAS identity, structure, and role as a Bumetanide impurity.[1][2] URL:[Link][1][2]

Sources

- 1. 19792-52-0,2-Amino-2-ethyl-1-butanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 51068-58-7,1-(azepan-1-yl)-2-hydroxyethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem [benchchem.com]

- 5. 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem [benchchem.com]

- 6. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]

- 7. 75095-82-8,1-(3-methylphenyl)cyclopentan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1221722-27-5,5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. DE1964503A1 - New sulfamylbenzoic acid derivatives - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Performance Polyamide Synthesis using 3-Amino-4-phenoxybenzoic Acid

Abstract & Strategic Rationale

This guide details the protocol for utilizing 3-Amino-4-phenoxybenzoic acid (CAS: 37531-32-1) as an AB-type monomer in the synthesis of aromatic polyamides (aramids).

While aromatic polyamides (e.g., Poly(p-phenylene terephthalamide)) are renowned for thermal stability, they often suffer from poor solubility, necessitating aggressive solvents (e.g., concentrated

Key Chemical Profile[1][2][3][4][5][6][7][8][9]

-

Molecular Weight: 229.24 g/mol [5]

-

Functionality: AB-Type (Contains both amine and carboxylic acid).

-

Application: High-performance coatings, soluble aramid fibers, and heat-resistant biochemical scaffolds.

Experimental Design & Logic

The Polymerization Mechanism

Since the monomer contains an electron-withdrawing carboxyl group and a nucleophilic amino group on the same aromatic ring, traditional melt polycondensation is unsuitable due to the high melting point and potential for decarboxylation.

Instead, we employ the Yamazaki-Higashi Phosphorylation Reaction . This method uses triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ, forming an N-phosphonium salt intermediate that reacts rapidly with the amine to form the amide bond under mild conditions (~100°C).

Reaction Workflow Diagram

The following diagram illustrates the activation and propagation cycle for this specific monomer.

Figure 1: Yamazaki-Higashi direct polycondensation pathway for this compound.

Detailed Protocol: Direct Polycondensation[8]

Materials & Reagents

| Reagent | Purity/Grade | Role |

| This compound | >98% (HPLC) | Monomer |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H2O) | Solvent |

| Triphenyl Phosphite (TPP) | 97%+ | Condensing Agent |

| Pyridine | Anhydrous | Base/Catalyst |

| Lithium Chloride (LiCl) | Anhydrous (Dried at 150°C) | Solubility Promoter |

| Calcium Chloride (CaCl2) | Anhydrous | Solubility Promoter |

| Methanol | Industrial Grade | Precipitation Solvent |

Step-by-Step Procedure

Step 1: System Preparation (Moisture Control)

-

Critical: The Yamazaki-Higashi reaction is sensitive to moisture. All glassware must be flame-dried or oven-dried at 120°C overnight.

-

Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a reflux condenser.

Step 2: Solvent Charge & Salt Dissolution

-

Add NMP (25 mL) to the flask.

-

Add LiCl (1.0 g) and CaCl2 (0.5 g) .

-

Heat to 100°C under stirring until all salts are fully dissolved. Note: These salts prevent the growing polymer chain from precipitating prematurely by disrupting hydrogen bonds.

-

Cool the system to room temperature.

Step 3: Monomer & Catalyst Addition

-

Add This compound (5.0 mmol, ~1.15 g) .

-

Add Pyridine (2.5 mL) .

-

Add Triphenyl Phosphite (TPP) (5.0 mmol, ~1.3 mL) .

-

Stoichiometry Note: A 1:1 molar ratio of TPP to monomer is standard, but a slight excess (1.1 eq) can drive the reaction to completion.

-

Step 4: Polymerization

-

Heat the reaction mixture to 100–110°C under a continuous stream of nitrogen.

-

Maintain stirring at 300 RPM for 3 hours .

-

Observation: The solution should become viscous and may darken slightly (yellow to amber) as the molecular weight increases.

Step 5: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Pour the viscous solution slowly into a vigorously stirred beaker containing 300 mL of Methanol .

-

The polymer will precipitate as a fibrous or powdery solid.

-

Filter the solid using a Buchner funnel.

-

Wash: Reflux the polymer in methanol for 1 hour to remove residual pyridine and phosphorous byproducts. Filter again.

-

Dry: Dry in a vacuum oven at 80°C for 12 hours.

Characterization & Expected Data

To validate the synthesis, compare your results against these expected parameters.

Spectroscopy (FTIR & NMR)

| Technique | Feature | Expected Signal | Interpretation |

| FTIR | Amide I | 1650 cm⁻¹ | C=O Stretching (Amide linkage) |

| FTIR | Amide II | 1540 cm⁻¹ | N-H Bending |

| FTIR | Ether Link | 1240 cm⁻¹ | Ar-O-Ar stretching (Phenoxy group integrity) |

| ¹H NMR | Amide Proton | 10.0 - 10.5 ppm | Singlet (Broad), confirms polymerization |

| ¹H NMR | Phenoxy Ring | 6.8 - 7.5 ppm | Multiplets, integration should match backbone |

Thermal & Physical Properties[14]

-

Solubility: Soluble in NMP, DMAc, DMF, and DMSO at room temperature. Insoluble in water, methanol, acetone.

-

Inherent Viscosity (

): Expected range 0.4 – 0.8 dL/g (measured in NMP with 5% LiCl at 30°C). -

Thermal Stability (TGA): 10% weight loss temperature (

) expected >400°C due to the aromatic backbone.

Troubleshooting Guide

-

Issue: Low Viscosity / Low Molecular Weight.

-

Cause: Moisture contamination in NMP or Pyridine.

-

Solution: Distill NMP over

and store Pyridine over KOH pellets. Ensure LiCl is strictly anhydrous.

-

-

Issue: Polymer Precipitation during Reaction.

-

Cause: Insufficient LiCl/CaCl2 concentration.

-

Solution: Increase LiCl concentration to 6-8 wt% relative to the solvent.

-

-

Issue: Dark/Black Product.

-

Cause: Oxidation or excessive temperature (>130°C).

-

Solution: Ensure strict Nitrogen purging and keep temperature regulated at 100-110°C.

-

References

-

Monomer Source & Data

- Polymerization Methodology (Yamazaki-Higashi)

-

Related Structural Analogs (PBO Precursors)

-

Ali, M. A., et al. (2017).[6] Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. . (Demonstrates the utility of 3-amino-4-substituted benzoic acids as monomers).

-

-

Pharmaceutical Context (Impurity Profile)

-

Bumetanide Impurity B: The monomer is a known intermediate/impurity in the synthesis of Bumetanide. .

-

Sources

- 1. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Amino-4-phenoxybenzoic Acid: A Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Phenoxy-Benzoic Acid Scaffold

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. Intermediates not only dictate the efficiency and scalability of a synthetic route but also embed the core structural motifs essential for pharmacological activity. 3-Amino-4-phenoxybenzoic acid is a quintessential example of such a critical intermediate. Its structure, featuring a benzoic acid core, a strategically placed amino group, and a diaryl ether linkage, provides a versatile platform for the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of this compound, from its synthesis and purification to its characterization and principal applications. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible execution.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectral properties of an intermediate is fundamental for its effective use and quality control.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₁NO₃ | Calculated |

| Molecular Weight | 229.23 g/mol | Calculated |

| Appearance | Off-white to light brown crystalline solid (Predicted) | Visual Inspection |

| Melting Point | ~185-190 °C (Predicted range) | Capillary Melting Point |

| Solubility | Soluble in DMSO, DMF, and hot alcohols.[1] Sparingly soluble in water. | Experimental Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 12.5 (s, 1H, COOH), 7.5-7.3 (m, 2H, Ar-H), 7.2-7.0 (m, 4H, Ar-H), 6.8 (d, 1H, Ar-H), 5.1 (s, 2H, NH₂) | Based on analogous structures |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 168.0 (C=O), 158.0, 150.0, 140.0, 130.0, 125.0, 122.0, 120.0, 118.0, 117.0, 115.0 | Based on analogous structures |

| FT-IR (KBr, cm⁻¹) | Predicted ν: 3400-3200 (N-H, O-H stretch), 3000-2800 (C-H stretch), 1680 (C=O stretch), 1600, 1500 (C=C stretch), 1240 (C-O-C stretch) | Based on functional groups |

| Mass Spec (ESI-) | m/z: 228.07 [M-H]⁻ | Electrospray Ionization |

Part 1: Synthesis Protocol

The synthesis of this compound is a multi-step process that leverages classical organic transformations. The most logical and industrially scalable approach begins with 4-chloro-3-nitrobenzoic acid. This route ensures precise regiochemical control of the substituents.

Logical Workflow for Synthesis

The overall strategy involves three key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether bond. The electron-withdrawing nitro group activates the para-position, facilitating the displacement of the chloro substituent by phenoxide.

-

Nitro Group Reduction: Conversion of the nitro group to the primary amine. This is a critical step to install the key amino functionality.

-

Purification: Isolation and purification of the final product to meet pharmaceutical-grade specifications.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Phenoxy-3-nitrobenzoic Acid

-

Principle: This step is a copper-catalyzed Ullmann condensation, a robust method for forming diaryl ether bonds.[2] Potassium carbonate acts as a base to generate the phenoxide nucleophile in situ. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent suitable for this reaction temperature.

-

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Phenol (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Copper(I) oxide (Cu₂O) (0.1 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzoic acid, phenol, potassium carbonate, and copper(I) oxide.

-

Add DMF to the flask (approx. 5 mL per gram of the limiting reagent).

-

Begin stirring and purge the system with nitrogen for 15 minutes.

-

Heat the reaction mixture to 140-150 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the mixture to room temperature. Pour the dark slurry into a beaker containing cold 1M HCl. This neutralizes the base and protonates the product.

-

A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual phenol.

-

Dry the crude 4-Phenoxy-3-nitrobenzoic acid under vacuum. This intermediate is often of sufficient purity for the next step.

-

Step 2: Synthesis of this compound

-

Principle: The reduction of the nitro group is most commonly and cleanly achieved by catalytic hydrogenation or by using a reducing metal in an acidic medium, such as iron powder in acetic or hydrochloric acid.[3] Catalytic hydrogenation is often preferred for its cleaner work-up and higher yields.

-

Materials:

-

4-Phenoxy-3-nitrobenzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-2 mol%) or Iron powder (Fe) (3-4 eq)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Concentrated Hydrochloric Acid (HCl) (catalytic, if using Fe)

-

Hydrogen Gas (H₂) source (if using Pd/C)

-

-

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel (e.g., Parr shaker), suspend 4-Phenoxy-3-nitrobenzoic acid in ethanol.

-

Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

-

Seal the vessel, evacuate, and backfill with nitrogen three times. Then, introduce hydrogen gas to a pressure of 50-60 psi.

-

Heat the mixture to 40-50 °C and agitate vigorously.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

-

Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Part 2: Purification and Quality Control

Purification Protocol: Recrystallization

-

Principle: Recrystallization purifies solid compounds based on differences in solubility at different temperatures.[4] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures. For the amphoteric amino acid, a mixed solvent system or pH adjustment may be necessary.

-

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

-

Activated Charcoal (optional)

-

-

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, add a small amount of activated charcoal and boil for 5-10 minutes.

-

Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (e.g., 50:50 mixture).

-

Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.

-

Quality Control Protocol: HPLC-UV Analysis

-

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.[5] The method separates the target compound from starting materials, by-products, and degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.

-

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Standard system with UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

-

Procedure:

-

Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (100 µg/mL).

-

Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Purity Calculation: Determine the purity by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram. A purity of >99.0% is typically required for pharmaceutical use.

-

Part 3: Application Notes - Intermediate for Loop Diuretics

This compound is a pivotal precursor in the synthesis of high-ceiling or "loop" diuretics, most notably Bumetanide .[6] These drugs are essential in the management of edema associated with congestive heart failure, cirrhosis, and renal disease.

Role in the Synthesis of Bumetanide

The synthesis of Bumetanide from this compound involves a sequence of reactions that build upon its core structure.

Caption: Synthetic pathway from the intermediate to Bumetanide.

-

Chlorosulfonation: The amino group is first protected (e.g., via acylation). The aromatic ring is then treated with chlorosulfonic acid (ClSO₃H) to install a chlorosulfonyl group ortho to the amino group and meta to the carboxylic acid.

-

Amination: The highly reactive chlorosulfonyl group is then reacted with ammonia (e.g., ammonium hydroxide) to form the crucial sulfonamide moiety.[7]

-

N-Alkylation & Deprotection: Following deprotection of the amino group, it is alkylated with a butyl group, typically via reductive amination with butyraldehyde and a reducing agent like sodium borohydride, to yield the final Bumetanide molecule.

Mechanism of Action of the Final API (Bumetanide)

Bumetanide exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney.[8] It reversibly inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the apical membrane of the tubular cells.

Caption: Mechanism of action of Bumetanide in the loop of Henle.

By blocking this transporter, Bumetanide prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the body. This retention of ions in the tubule creates a powerful osmotic gradient, leading to a significant increase in water excretion (diuresis).

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

-

GHS Hazard Classification (Inferred from related compounds):

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

References

- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved January 2, 2026, from [Link]

-

Rupa Health. (n.d.). 3-Phenoxybenzoic Acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved January 2, 2026, from [Link]

- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid - Safety and Hazards. Retrieved January 2, 2026, from [Link]

-

PubMed. (1981). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Retrieved January 2, 2026, from [Link]

-

MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2019). HPLC chromatograms of the samples collected from the PD medium.... Retrieved January 2, 2026, from [Link]

-

University Lecture Notes. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved January 2, 2026, from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Retrieved January 2, 2026, from [Link]

-

PureSynth. (n.d.). 3-Amino-4-Methylbenzoic Acid 98.0%(HPLC). Retrieved January 2, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]

-

SlideShare. (2018). DIURETICS. Retrieved January 2, 2026, from [Link]

-

CV Pharmacology. (n.d.). Diuretics. Retrieved January 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 7. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Diuretics [cvpharmacology.com]

- 9. chemos.de [chemos.de]

Application Notes and Protocols for the Functionalization of 3-Amino-4-phenoxybenzoic Acid in Drug Discovery

Abstract

The 3-amino-4-phenoxybenzoic acid scaffold is a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its constituent functional groups—a primary aromatic amine, a carboxylic acid, and a diaryl ether linkage—provide multiple points for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of this valuable scaffold. Detailed, field-proven protocols for the synthesis of the core structure, followed by selective modifications including amide bond formation, esterification, N-acylation, and carbon-carbon bond formation via Suzuki-Miyaura coupling, are presented. The causality behind experimental choices, strategies for orthogonal protection, and analytical characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

The confluence of an aniline, a benzoic acid, and a phenoxy group within a single molecule imparts a unique combination of structural rigidity and conformational flexibility to the this compound core. This arrangement allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. Derivatives of this scaffold have been explored for a range of therapeutic applications, leveraging the hydrogen bonding capabilities of the amino and carboxyl groups, and the lipophilic character of the phenoxy moiety.[1] The strategic functionalization of this scaffold is therefore a key approach in modern drug discovery programs.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of this compound is paramount for its utilization in drug discovery campaigns. A common and effective strategy involves a two-step sequence: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the desired primary amine.

Synthesis Pathway Overview

The synthesis commences with the coupling of 4-chloro-3-nitrobenzoic acid and phenol, followed by the reduction of the intermediate, 3-nitro-4-phenoxybenzoic acid.

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 3-Nitro-4-phenoxybenzoic Acid via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol or phenol.[2]

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve the reactants.

-

Add copper(I) iodide (0.1 eq) to the mixture.

-

Heat the reaction mixture to 140-150 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-nitro-4-phenoxybenzoic acid.

Protocol 2: Reduction of 3-Nitro-4-phenoxybenzoic Acid

The reduction of the nitro group to a primary amine is a critical step. Several methods are effective, with tin(II) chloride in an acidic medium being a common choice for its chemoselectivity.[3]

Materials:

-

3-Nitro-4-phenoxybenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-nitro-4-phenoxybenzoic acid (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Functionalization Strategies and Protocols

The presence of both an amino and a carboxylic acid group necessitates careful planning of synthetic routes to achieve selective functionalization. Orthogonal protecting group strategies are often employed to mask one functional group while the other is being modified.[4][5]

Orthogonal Protection Strategy

A common strategy involves the protection of the more nucleophilic amino group as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the basic conditions often used in amide coupling and esterification, and can be readily removed under acidic conditions.[6]

Caption: Orthogonal protection workflow for selective functionalization.

Protocol 3: N-Boc Protection of this compound

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

Citric acid, 10% aqueous solution

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or dioxane) and water.

-

Add triethylamine (1.5 eq) or an aqueous solution of NaOH (1.1 eq) and stir until the solid dissolves.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with a 10% citric acid solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-amino-4-phenoxybenzoic acid.[]

Functionalization of the Carboxylic Acid Group

With the amino group protected, the carboxylic acid is available for various transformations.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[8]

Materials:

-

N-Boc-3-amino-4-phenoxybenzoic acid

-

Desired primary or secondary amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a dry flask under an inert atmosphere, dissolve N-Boc-3-amino-4-phenoxybenzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography.

Fischer esterification is a straightforward method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[9]

Materials:

-

N-Boc-3-amino-4-phenoxybenzoic acid

-

Desired alcohol (e.g., methanol, ethanol)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate, saturated solution

Procedure:

-

Suspend N-Boc-3-amino-4-phenoxybenzoic acid (1.0 eq) in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-24 hours, until TLC indicates completion.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography if necessary.

Functionalization of the Amino Group

For selective functionalization of the amino group, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to N-acylation.

Materials:

-

This compound methyl ester (prepared via Protocol 5 without Boc protection)

-

Acyl chloride or acid anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the this compound ester (1.0 eq) in anhydrous DCM.

-

Add pyridine or triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the N-acylated product by column chromatography.

C-C Bond Formation via Suzuki-Miyaura Coupling

To introduce further diversity, the aromatic rings can be functionalized. This typically requires prior halogenation of the scaffold, followed by a palladium-catalyzed cross-coupling reaction.

This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) derivative of N-Boc-3-amino-4-phenoxybenzoic acid.

Materials:

-

Halogenated N-Boc-3-amino-4-phenoxybenzoic acid ester

-

Aryl or heteroaryl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dioxane/Water or Toluene/Ethanol/Water solvent mixture

Procedure:

-

To a reaction vessel, add the halogenated scaffold (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

If using a pre-catalyst like Pd(OAc)₂, add the appropriate phosphine ligand (e.g., 2 equivalents relative to palladium).

-

Degas the solvent mixture (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.

-

Heat the mixture to 80-100 °C under an inert atmosphere for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[10]

Data Presentation and Characterization

All synthesized compounds should be rigorously characterized to confirm their identity and purity.

Table 1: Key Analytical Techniques

| Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of functional group transformations. |

| Mass Spectrometry (LC-MS, HRMS) | Determination of molecular weight and confirmation of product formation. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H, O-H). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

| Melting Point | Characterization of solid compounds. |

Conclusion

The this compound scaffold represents a highly adaptable starting point for the generation of compound libraries in drug discovery. The protocols outlined in these application notes provide a solid foundation for the synthesis of the core molecule and its subsequent derivatization. By employing strategic protection and a range of robust chemical transformations, researchers can efficiently explore the chemical space around this privileged core, leading to the identification of novel drug candidates with improved therapeutic profiles.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P

-

Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

-

Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

-

Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... - ResearchGate. (URL: [Link])

-

(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

- EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P

-

Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles - PubMed. (URL: [Link])

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (URL: [Link])

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (URL: [Link])

-

Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. (URL: [Link])

-

Ullmann coupling-An overview - OperaChem. (URL: [Link])

-

(PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (URL: [Link])

-

(PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (URL: [Link])

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (URL: [Link])

-

Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO 4 2− /TiO 2 -HZSM-5 - MDPI. (URL: [Link])

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (URL: [Link])

-